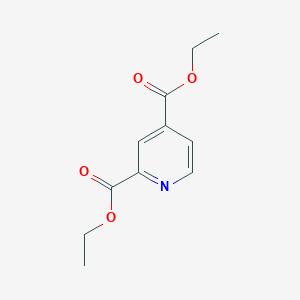

Diethyl 2,4-pyridinedicarboxylate

Description

Historical Context and Significance of Pyridine-Based Compounds in Organic and Medicinal Chemistry

Pyridine (B92270), a basic heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. researchgate.netwikipedia.orgslideshare.net The name 'pyridine' is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). researchgate.net The first isolation of a pyridine base, picoline, was accomplished by Anderson in 1846 from coal tar. researchgate.netnih.gov The structure of pyridine was later determined independently by Wilhelm Körner in 1869 and James Dewar in 1871, who proposed its analogy to benzene. researchgate.netwikipedia.org A significant milestone in its synthesis was achieved by William Ramsay in 1876, who produced it by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound. researchgate.netwikipedia.org

The pyridine ring is a fundamental component in over 7000 existing drug molecules and is a precursor for many pharmaceuticals and agrochemicals. rsc.org Its presence is crucial in many important biological molecules, such as the coenzyme NAD⁺, which is vital for cellular energy production. fiveable.me Pyridine derivatives have demonstrated a wide array of biological activities and are used in treatments for a variety of conditions including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govnih.govsciencepublishinggroup.com The incorporation of the pyridine nucleus is a significant strategy in drug discovery, as it can improve the pharmacokinetic properties of lead molecules. ajrconline.org In organic synthesis, pyridine and its derivatives are widely used as solvents, reagents, and versatile building blocks. nih.govfiveable.me

Overview of Pyridinedicarboxylate Isomers and their Research Relevance

Pyridinedicarboxylic acid is a class of organic compounds that are dicarboxylic derivatives of pyridine. wikipedia.org There are six isomers of pyridinedicarboxylic acid, each with the same molecular formula C₇H₅NO₄ and molecular weight of 167.12 g/mol . wikipedia.org The isomers differ in the positions of the two carboxyl groups on the pyridine ring. wikipedia.org

The isomers of pyridinedicarboxylic acid and their respective diethyl ester derivatives are of significant interest in various research areas, including medicinal chemistry, materials science, and coordination chemistry. nih.govwur.nl They serve as versatile building blocks for the synthesis of more complex molecules. For instance, pyridinedicarboxylic acids are investigated for developing new enzyme inhibitors. nih.govnih.gov In materials science, they are used in the synthesis of polyesters and metal-organic frameworks (MOFs). wur.nlacs.org The position of the functional groups can significantly influence the properties of the resulting polymers and the selective gas adsorption properties of MOFs. wur.nlacs.org

Table 1: Isomers of Pyridinedicarboxylic Acid

| Common Name | Systematic Name | CAS Number |

|---|---|---|

| Quinolinic acid | 2,3-pyridinedicarboxylic acid | 89-00-9 |

| Lutidinic acid | 2,4-pyridinedicarboxylic acid | 499-80-9 |

| Isocinchomeronic acid | 2,5-pyridinedicarboxylic acid | 100-26-5 |

| Dipicolinic acid | 2,6-pyridinedicarboxylic acid | 499-83-2 |

| Cinchomeronic acid | 3,4-pyridinedicarboxylic acid | 490-11-9 |

| Dinicotinic acid | 3,5-pyridinedicarboxylic acid | 499-81-0 |

Data sourced from wikipedia.org

Scope and Research Focus on Diethyl Pyridine-2,4-dicarboxylate

This article focuses specifically on Diethyl pyridine-2,4-dicarboxylate, the diethyl ester of lutidinic acid. sigmaaldrich.com It is a pyridine dicarboxylate ester derivative primarily utilized as an intermediate in organic synthesis. ambeed.com Research on this compound includes its role as a potent prolyl 4-hydroxylase-directed proinhibitor, which can inhibit procollagen (B1174764) processing. medchemexpress.comlabcompare.com It has also been investigated for its synergistic effects with other compounds in biological pathways. For example, in combination with resveratrol (B1683913), it has been shown to stabilize the HIF-1α protein, a pathway associated with hair growth. nih.gov Furthermore, its utility has been explored in the enzymatic synthesis of bio-based polyesters, where it can act as a monomer. wur.nl In coordination chemistry, the parent 2,4-pyridinedicarboxylate ligand is used to construct coordination polymers with interesting structural and thermal properties. researchgate.net

Table 2: Properties of Diethyl pyridine-2,4-dicarboxylate

| Property | Value |

|---|---|

| IUPAC Name | diethyl 2,4-pyridinedicarboxylate |

| CAS Number | 41438-38-4 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Exact Mass | 223.084 g/mol |

| Boiling Point | 180°C / 14mmHg |

| Topological Polar Surface Area | 65.5 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

Data sourced from sigmaaldrich.comchem960.com

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUDQLHCIAOWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961682 | |

| Record name | Diethyl lutidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41438-38-4 | |

| Record name | Diethyl 2,4-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,4-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl lutidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl pyridine-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL LUTIDINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Pyridine 2,4 Dicarboxylate and Its Analogues

Esterification Pathways for Pyridine-2,4-dicarboxylic Acid

The most direct method for the synthesis of Diethyl Pyridine-2,4-dicarboxylate is the esterification of Pyridine-2,4-dicarboxylic acid, also known as lutidinic acid. This process involves the conversion of the two carboxylic acid groups into their corresponding ethyl esters.

Direct Esterification with Ethanol (B145695) under Acid Catalysis

The classical method for this transformation is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org This is a reversible reaction, and its equilibrium nature necessitates specific conditions to achieve high yields. masterorganicchemistry.comathabascau.ca

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

To drive the equilibrium toward the product side, Le Châtelier's principle is applied. athabascau.ca This is typically achieved by using a large excess of ethanol, which acts as both the reactant and the solvent, or by removing water as it is formed, for instance, through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com A general laboratory procedure involves refluxing the pyridine-2,4-dicarboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com

Table 1: Typical Conditions for Fischer Esterification of Pyridinecarboxylic Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Pyridine-2,4-dicarboxylic acid, Ethanol | Carboxylic acid and alcohol source |

| Catalyst | Concentrated H₂SO₄, p-TsOH | To protonate the carbonyl and activate it for nucleophilic attack organic-chemistry.org |

| Solvent | Excess Ethanol | Serves as a reactant and solvent, shifting equilibrium masterorganicchemistry.com |

| Temperature | Reflux | To provide the necessary activation energy for the reaction operachem.com |

| Workup | Neutralization (e.g., with NaHCO₃), Extraction | To remove the acid catalyst and isolate the ester product prepchem.com |

Advanced Esterification Techniques and Yield Optimization

While the Fischer esterification is a fundamental method, its reliance on harsh acidic conditions and high temperatures can be incompatible with sensitive substrates. To overcome these limitations and improve yields, several advanced esterification techniques have been developed. These methods often involve the activation of the carboxylic acid to make it more reactive towards the alcohol.

One common strategy is the use of coupling reagents . Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, allowing the reaction with the alcohol to proceed under milder conditions, a method known as the Steglich esterification. organic-chemistry.org Other modern coupling reagents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which can facilitate ester formation at room temperature in the presence of an organic base. organic-chemistry.org

Lewis acid catalysis offers another alternative. Catalysts such as hafnium(IV) and zirconium(IV) salts have been shown to be effective for direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. organic-chemistry.org Similarly, bismuth(III) compounds like Bi(OTf)₃ have been explored as Lewis acid catalysts for esterification, although they can sometimes promote side reactions like ether formation. rug.nl

The use of solid acid catalysts represents a green chemistry approach, simplifying product purification and catalyst recovery. rug.nl Materials like silica chloride or macroporous polymeric acid resins can effectively catalyze the esterification of carboxylic acids and can be easily filtered out from the reaction mixture. organic-chemistry.org

For pyridinecarboxylic acids specifically, a patented cyclic process offers an optimized industrial approach. This method uses a strong acid salt of a pyridine (B92270) carboxylic acid ester as a recyclable catalyst, allowing the product ester to be recovered by distillation directly from the reaction medium. google.com

Table 2: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄, p-TsOH | Reflux, excess alcohol | Inexpensive reagents, simple procedure operachem.com | Harsh conditions, reversible, requires equilibrium shift masterorganicchemistry.com |

| Steglich | DCC, DMAP | Room temperature | Mild conditions, high yields organic-chemistry.org | Stoichiometric byproducts, purification challenges |

| Coupling Reagents | TBTU, TATU | Room temperature | Fast, mild, high yields organic-chemistry.org | Expensive reagents |

| Lewis Acid Catalysis | Hf(IV), Zr(IV), Bi(III) salts | Varies | Catalytic amounts, some are water-tolerant organic-chemistry.org | Can promote side-reactions rug.nl |

| Solid Acid Catalysis | Polymeric resins, Silica chloride | 50-80°C | Recyclable catalyst, easy workup organic-chemistry.org | May require specific catalyst preparation |

Multicomponent Reaction Approaches and their Application to Pyridinedicarboxylate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules. bibliomed.org The Hantzsch pyridine synthesis is a classic example of an MCR. wikipedia.org

Principles of Hantzsch Pyridine Synthesis

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgthermofisher.com The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can then be oxidized to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org The aromatization of the dihydropyridine ring is a thermodynamic driving force for this second step. wikipedia.org

The mechanism is understood to proceed through two key intermediates. organic-chemistry.orgscispace.com First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. youtube.comresearchgate.net Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. youtube.comresearchgate.net A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. scispace.com

Adaptations and Modifications of Hantzsch Condensation for Diethyl Pyridine-2,4-dicarboxylate Derivatives

The classical Hantzsch synthesis regioselectively produces 1,4-dihydropyridines with ester groups at the 3 and 5 positions. nih.gov This substitution pattern arises directly from the use of two β-ketoester components. Consequently, the direct synthesis of Diethyl Pyridine-2,4-dicarboxylate via the traditional Hantzsch reaction is not feasible due to this inherent regioselectivity.

To synthesize pyridines with a 2,4-dicarboxylate substitution pattern, significant modifications to the starting materials and reaction pathways are necessary, moving beyond the standard Hantzsch protocol. These approaches are better described as alternative multicomponent reactions rather than direct adaptations of the Hantzsch condensation. For instance, one-pot reactions involving different building blocks can lead to varied substitution patterns. A four-component condensation of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound (like malononitrile) has been reported to yield highly substituted dihydropyridine derivatives, demonstrating how changing the components can alter the final structure. bibliomed.org While this specific example leads to a 2,3-dicarboxylate, it illustrates the principle of achieving different isomers through novel MCRs. bibliomed.org The synthesis of the specific 2,4-dicarboxylate isomer generally requires a synthetic strategy that does not rely on the Hantzsch framework.

Catalytic Systems in Hantzsch-Type Reactions for Pyridinedicarboxylates

Although the classic Hantzsch reaction does not yield the target 2,4-isomer, the development of catalytic systems for Hantzsch synthesis is extensive and showcases a variety of modern chemical principles. These catalysts aim to improve yields, shorten reaction times, and enable milder, more environmentally friendly conditions compared to the original uncatalyzed, high-temperature methods. wikipedia.org

A wide array of catalysts have been employed:

Lewis Acids: Simple Lewis acids like cadmium chloride have been shown to be effective. d-nb.info Ytterbium triflate (Yb(OTf)₃) and ceric ammonium nitrate (B79036) (CAN) are other powerful catalysts that can promote the reaction, sometimes under solvent-free conditions. wikipedia.orgd-nb.info

Brønsted Acids: p-Toluenesulfonic acid (p-TsA) is a common and effective catalyst, particularly when used with ultrasonic irradiation in aqueous micelles, which can lead to excellent yields. wikipedia.org

Organocatalysts: Simple amino acids like L-proline have been used as efficient and environmentally benign catalysts for the Hantzsch reaction. d-nb.info

Heterogeneous Catalysts: To improve recyclability and simplify purification, solid-supported catalysts have been developed. These include covalently anchored sulfonic acid on silica gel and hydrotalcite-like materials, which can act as solid base catalysts. organic-chemistry.orgscispace.com

Green Chemistry Approaches: Research has focused on making the Hantzsch synthesis more sustainable. This includes using water as a solvent, employing ionic liquids as recyclable catalysts, and running reactions under solvent-free conditions at room temperature. wikipedia.org Chiral N,N'-dioxide metal complexes have also been developed for the asymmetric synthesis of optically active Hantzsch dihydropyridines. acs.org

Table 3: Selected Catalysts for the Hantzsch Dihydropyridine Synthesis | Catalyst Type | Example(s) | Typical Conditions | Key Advantage(s) | | :--- | :--- | :--- | :--- | :--- | | Lewis Acid | CdCl₂, Yb(OTf)₃, CAN | Acetonitrile reflux or solvent-free | High efficiency, mild conditions d-nb.info | Metal toxicity concerns (e.g., Cadmium) | | Brønsted Acid | p-Toluenesulfonic acid (p-TsA) | Aqueous micelles, ultrasound | High yields (>90%), green solvent wikipedia.org | Requires specific equipment (ultrasound) | | Organocatalyst | L-Proline | Varies | Environmentally benign, inexpensive d-nb.info | Moderate yields in some cases | | Heterogeneous | Sulfonic acid on silica gel | Solvent-free | Reusable catalyst, easy workup organic-chemistry.org | Can have lower activity than homogeneous counterparts | | Ionic Liquid | [bmim]BF₄ | Room temperature | Recyclable, non-toxic reaction medium wikipedia.org | Higher cost of catalyst/solvent |

Targeted Synthesis of Substituted Diethyl Pyridine-2,4-dicarboxylate Derivatives

The synthesis of substituted analogues of Diethyl Pyridine-2,4-dicarboxylate is a field of significant research interest, driven by the need to modulate the physicochemical properties of the core structure. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of the molecule for specific applications. Methodologies for achieving this often require precise control over reaction conditions to ensure regioselectivity.

Strategies for Regioselective Functionalization of the Pyridine Ring

The inherent electronic properties of the pyridine ring, being electron-deficient, present unique challenges and opportunities for its functionalization. Selective substitution at a specific position on the ring is crucial for synthesizing desired derivatives. Several advanced strategies have been developed to control the regiochemical outcome of these reactions.

One of the most powerful techniques is Directed ortho-Metalation (DoM) . This method involves the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent (ortho) position. While the ester groups of diethyl pyridine-2,4-dicarboxylate are not typical DMGs, related pyridine derivatives bearing groups like amides or carbamates can be selectively lithiated and then reacted with an electrophile. This approach allows for the precise introduction of substituents at positions C-3 or C-5.

Another prominent strategy is Transition Metal-Catalyzed C-H Activation . This approach enables the direct functionalization of carbon-hydrogen bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium, rhodium, and iridium catalysts are often employed to selectively activate a specific C-H bond, guided by either the inherent electronics of the pyridine ring or the presence of a directing group. This can lead to alkylation, arylation, or other substitutions at various positions, depending on the catalytic system used.

For positions that are electronically dissimilar, such as the C-4 position, radical-based methods like the Minisci reaction are particularly effective. This reaction typically involves the generation of an alkyl radical which then attacks the protonated, electron-deficient pyridine ring, showing a strong preference for the C-2 and C-4 positions. By employing a blocking group strategy, it is possible to direct this alkylation exclusively to the C-4 position nih.govchemistryviews.org.

Finally, a dearomatization-rearomatization process offers a pathway for achieving meta-selective functionalization, which is traditionally challenging due to the electronic nature of the pyridine ring. This catalyst-free method provides a route to introduce a variety of functional groups at the C-3 and C-5 positions.

These strategies are summarized in the table below:

| Strategy | Description | Targeted Positions | Key Reagents/Catalysts |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation to an adjacent position. | ortho to DMG (e.g., C-3, C-5) | Organolithium reagents (n-BuLi, LDA) |

| C-H Activation | Direct functionalization of a C-H bond. | C-2, C-3, C-4, C-5, C-6 | Transition metals (Pd, Rh, Ir) |

| Minisci Reaction | Radical alkylation of the electron-deficient ring. | C-2, C-4, C-6 | Silver nitrate, Ammonium persulfate |

| Dearomatization-Rearomatization | A redox-neutral process for otherwise difficult positions. | meta (C-3, C-5) | Catalyst-free |

Synthesis of Halogenated Analogues, including Fluorinated and Trifluoromethyl-substituted Derivatives

The introduction of halogen atoms, particularly fluorine and trifluoromethyl (CF3) groups, is a common strategy to modify the electronic properties, lipophilicity, and metabolic stability of organic molecules.

The synthesis of fluorinated analogues of pyridine dicarboxylates can be achieved through various methods. One approach involves a Hantzsch-type cyclization using fluorinated building blocks. For instance, the condensation of ethyl 4,4,4-trifluoroacetoacetate with an aldehyde and an ammonia source can produce a dihydropyridine ring already bearing trifluoromethyl groups. Subsequent aromatization yields the desired substituted pyridine dicarboxylate. A specific process has been patented for the dehydrofluorination of a 2,6-bis(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate to produce a 2-difluoromethyl-6-trifluoromethyl derivative, showcasing a method to modify existing fluorinated groups on the ring nih.gov.

Direct trifluoromethylation of the pyridine ring is another important route. This can be accomplished by reacting a halo-substituted pyridine dicarboxylate (e.g., an iodo- or bromo- derivative) with a trifluoromethylating agent, often in the presence of a copper catalyst (e.g., the Ruppert-Prakash reagent, TMSCF3). Alternatively, methods involving the selective zincation of the pyridine ring followed by reaction with a trifluoromethyl source have been developed for related heterocyclic systems and represent a viable pathway youtube.com. The choice of method often depends on the desired position of the trifluoromethyl group and the stability of the starting material.

| Derivative | Synthetic Approach | Key Reagents |

| Trifluoromethyl-substituted | Hantzsch-type synthesis | Ethyl 4,4,4-trifluoroacetoacetate |

| Trifluoromethyl-substituted | Cross-coupling | Iodo-pyridine precursor, TMSCF3, Cu catalyst |

| Difluoromethyl-substituted | Dehydrofluorination | 2,6-bis(trifluoromethyl) dihydropyridine precursor, Base (e.g., DBU) nih.gov |

Synthesis of Aminoalkyl-substituted Pyridine-2,4-dicarboxylate Derivatives

The incorporation of aminoalkyl groups can significantly alter the basicity and biological activity profile of the parent molecule. Several synthetic routes can be envisioned for the preparation of these derivatives.

A direct and regioselective method has been developed for the synthesis of C-3 aminoalkyl-substituted pyridine-2,4-dicarboxylate analogues. This route begins with a pre-functionalized pyridine, such as 3-bromo-2-chloro-4-methylpyridine, and involves a series of transformations including oxidation, esterification, and nucleophilic aromatic substitution, where an amine displaces a halogen on the ring to install the aminoalkyl moiety nih.gov.

Another strategy involves the functionalization of one of the existing carboxylate groups. The diethyl ester can be selectively hydrolyzed to the mono-acid, which can then be coupled with an appropriate amino alcohol or amino acid using standard peptide coupling reagents (e.g., DCC, HATU) to form an amide bond. This effectively attaches an aminoalkyl-containing side chain to the pyridine core via an amide linkage.

Furthermore, if a precursor containing a formyl (aldehyde) group is available, reductive amination provides a powerful method for introducing a wide variety of aminoalkyl groups. The formyl-substituted pyridine dicarboxylate can be condensed with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride to yield the target aminoalkyl derivative researchgate.net. This is a versatile and widely used transformation in medicinal chemistry.

Finally, the Mannich reaction offers a classical approach for aminomethylation. This three-component condensation involves a compound with an active hydrogen, formaldehyde, and a primary or secondary amine oarjbp.comadichemistry.comwikipedia.org. While diethyl pyridine-2,4-dicarboxylate itself lacks a suitable active hydrogen on the ring for this reaction, a precursor with an alkyl substituent (e.g., a methyl group at C-3 or C-5) could serve as the substrate, allowing for the introduction of a -CH2NR2 group at that position.

Green Chemistry Approaches and Sustainable Synthesis of Diethyl Pyridine-2,4-dicarboxylate

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like Diethyl Pyridine-2,4-dicarboxylate.

A key aspect of green synthesis is the development of one-pot, multicomponent reactions . These reactions combine three or more reactants in a single operation to form the final product, which minimizes solvent usage, purification steps, and waste generation. Several one-pot methods for synthesizing highly substituted pyridine and dihydropyridine derivatives have been reported, often proceeding under mild, organocatalyzed conditions at room temperature nih.govoist.jp. For instance, a four-component reaction of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene compound can efficiently construct the pyridine core nih.gov.

The choice of reagents and solvents is also critical. A patented method for the synthesis of the related diethyl pyridine-2,3-dicarboxylate utilizes hydrogen peroxide as a "green" oxidant, with water being the only byproduct, and ethanol as an environmentally benign solvent organic-chemistry.org. Similarly, replacing hazardous reagents with safer alternatives, such as using ammonium acetate instead of ammonium sulfamate as a nitrogen source, can significantly reduce the environmental impact by simplifying wastewater treatment adichemistry.com.

Looking at the entire lifecycle, the ultimate in sustainable synthesis involves using renewable feedstocks. Research has demonstrated pathways to produce pyridine dicarboxylic acids, the precursors to their diethyl esters, from biomass-derived sources like lignin and glucose nih.gov. These bio-based routes often employ enzymatic transformations or electrochemical methods, which operate under mild conditions and offer a sustainable alternative to traditional petroleum-based syntheses nih.gov.

| Green Chemistry Approach | Description | Example |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Four-component synthesis of substituted dihydropyridines nih.gov. |

| Green Reagents/Solvents | Use of environmentally benign oxidants and solvents. | H2O2 as an oxidant in ethanol solvent for pyridine-2,3-dicarboxylate synthesis organic-chemistry.org. |

| Atom Economy | Maximizing the incorporation of all materials from the start into the final product. | Multicomponent reactions with high yields and minimal byproducts oist.jp. |

| Renewable Feedstocks | Synthesis from non-petroleum-based starting materials. | Production of pyridine dicarboxylic acid precursors from lignin or glucose nih.gov. |

Reaction Chemistry and Chemical Transformations of Diethyl Pyridine 2,4 Dicarboxylate

Reactivity of Ester Functionalities

The two diethyl ester groups at the C2 and C4 positions of the pyridine (B92270) ring are key sites for nucleophilic acyl substitution reactions.

The ester groups of diethyl pyridine-2,4-dicarboxylate can be hydrolyzed under basic or acidic conditions to yield the corresponding pyridine-2,4-dicarboxylic acid. This transformation is fundamental for converting the ester into a diacid, which is often the desired active molecule in various applications, including as an inhibitor for certain enzymes. nih.gov

Alkaline hydrolysis is a common method, typically carried out using a strong base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system. nih.govgoogle.com For instance, the hydrolysis of the related dimethyl ester to its dicarboxylic acid has been achieved using lithium hydroxide in methanol (B129727), followed by acidification. nih.gov This process involves the saponification of both ester groups. The reaction generally proceeds to completion overnight at room temperature. nih.gov The resulting dicarboxylic acid, pyridine-2,4-dicarboxylic acid, is an important intermediate for pharmaceuticals. google.com

Table 1: Conditions for Hydrolysis of Pyridine Dicarboxylate Esters

| Starting Material | Reagents & Conditions | Product | Reference |

|---|

Transesterification is a process where the ethyl groups of the diester are exchanged with another alcohol, a key reaction in the synthesis of polyesters. Diethyl pyridine-2,4-dicarboxylate can undergo transesterification with various alcohols, often catalyzed by enzymes to avoid harsh conditions that might affect the pyridine ring. wur.nl

For example, enzymatic polymerization using Lipase B from Candida antarctica (CaLB) has been successfully employed to synthesize polyesters from diethyl pyridine-2,4-dicarboxylate and various diols. wur.nl The reaction, carried out in a solvent like diphenyl ether at moderately low temperatures (e.g., 85 °C), yields polyesters with varying molecular weights depending on the diol used. wur.nl

Table 2: Enzymatic Transesterification of Diethyl Pyridine-2,4-dicarboxylate with Diols

| Diol Reactant | Catalyst | Conditions | Product | Resulting Polymer Mn (g mol-1) | Reference |

|---|---|---|---|---|---|

| 1,8-Octanediol (1,8-ODO) | Candida antarctica Lipase B (CaLB) | Solution polymerization in diphenyl ether, 85 °C | Polyester | 14,300 | wur.nl |

| 1,4-Butanediol (1,4-BDO) | Candida antarctica Lipase B (CaLB) | Bulk polymerization, 85 °C | Oligoester | < 1800 | wur.nl |

| 1,6-Hexanediol (1,6-HDO) | Candida antarctica Lipase B (CaLB) | Bulk polymerization, 85 °C | Oligoester | < 1800 | wur.nl |

The ester functionalities can be converted into amides through reaction with primary or secondary amines. This amidation reaction typically requires heating or catalysis to proceed. The conversion of a carboxylic acid or its activated form (like an acid chloride) to an amide is a common synthetic strategy. nih.govresearchgate.net While direct amidation of diethyl pyridine-2,4-dicarboxylate is less documented in specific detail, the general principle involves the nucleophilic attack of an amine on the ester's carbonyl carbon.

A related approach involves first hydrolyzing the ester to the dicarboxylic acid, which is then coupled with an amine using a coupling agent or after conversion to a more reactive species like an acid chloride. nih.gov For example, pyridine-2,6-dicarboxylic acid has been coupled with N-alkylanilines to form bis-amides in good yields. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in diethyl pyridine-2,4-dicarboxylate is electron-deficient due to the nitrogen heteroatom and the two electron-withdrawing ester groups. This deactivation influences its susceptibility to substitution reactions.

Direct electrophilic substitution on the electron-poor pyridine ring of diethyl pyridine-2,4-dicarboxylate is challenging. However, substituted derivatives can be synthesized. For instance, fluorinated derivatives have been prepared, not by direct fluorination, but by using pre-halogenated starting materials in a multi-step synthesis. nih.gov An example is the synthesis of 5-fluoropyridine-2,4-dicarboxylate starting from 2-chloro-5-fluoroisonicotinic acid. nih.gov

Nitration of the pyridine ring is also possible, though specific studies on diethyl pyridine-2,4-dicarboxylate are not widely reported. A related compound, 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, has a nitrated phenyl group variant, indicating that nitration conditions can be applied to molecules containing the pyridinedicarboxylate core. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are applicable to functionalizing halogenated pyridine derivatives. libretexts.orgsigmaaldrich.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnih.gov This reaction has been successfully applied to a halogenated precursor of pyridine-2,4-dicarboxylate. In one study, dimethyl 5-bromopyridine-2,4-dicarboxylate was coupled with a variety of aminoalkyl compounds using a palladium catalyst. acs.org This demonstrates that the C5 position of the pyridine-2,4-dicarboxylate system is amenable to C-N bond formation via this method, a reaction that would be challenging via traditional nucleophilic aromatic substitution. acs.orgatlanchimpharma.com

Table 3: Buchwald-Hartwig Amination on a Substituted Pyridine-2,4-dicarboxylate

| Aryl Halide | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Dimethyl 5-bromopyridine-2,4-dicarboxylate | Various primary and secondary amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dimethyl 5-aminoalkyl-substituted pyridine-2,4-dicarboxylates | acs.org |

Carbonylation

Carbonylation reactions introduce a carbon monoxide (CO) moiety into a molecule, typically to form aldehydes, carboxylic acids, or esters. wikipedia.org In the context of pyridine derivatives, palladium-catalyzed carbonylation of a halo-pyridine is a common strategy to synthesize pyridine carboxylic acids or their esters. youtube.com For example, a bromo- or iodo-substituted diethyl pyridine-2,4-dicarboxylate could theoretically undergo palladium-catalyzed carbonylation in the presence of an alcohol to introduce a third ester group onto the pyridine ring. This type of reaction involves the oxidative addition of the palladium catalyst to the carbon-halide bond, followed by CO insertion and subsequent nucleophilic attack by the alcohol. youtube.com

Catalytic Transformations Involving Diethyl Pyridine-2,4-dicarboxylate as a Substrate

Oxidation and Reduction Chemistry

Oxidation:

The oxidation of the pyridine ring in diethyl pyridine-2,4-dicarboxylate is a challenging transformation due to the ring's inherent electron deficiency, which is further exacerbated by the two ester functionalities. Generally, pyridine rings are resistant to oxidation unless activated by electron-donating groups. Specific studies on the direct catalytic oxidation of the pyridine nucleus in diethyl pyridine-2,4-dicarboxylate are not extensively documented in the reviewed literature. However, oxidation reactions targeting substituents on the pyridine ring are more common. For instance, the oxidation of a methyl group at the 2-position of a related pyridine dicarboxylate derivative to a formyl group has been achieved using selenium dioxide, demonstrating that side-chain oxidation is a feasible pathway while preserving the core heterocyclic structure. nih.gov

Reduction:

The catalytic hydrogenation of the pyridine ring is a more facile process. The electron-deficient character of the pyridine ring in diethyl pyridine-2,4-dicarboxylate makes it amenable to reduction. While specific studies detailing the catalytic reduction of diethyl pyridine-2,4-dicarboxylate are sparse, the hydrogenation of analogous pyridine dicarboxylate esters provides insight into its expected reactivity.

A notable example is the hydrogenation of various functionalized pyridines using a rhodium oxide (Rh₂O₃) catalyst under mild conditions. rsc.org This system has been successfully employed for the reduction of dimethyl-piperidine-2,6-dicarboxylate, indicating that the pyridine ring of dicarboxylate esters can be effectively reduced to the corresponding piperidine (B6355638) derivative. rsc.org Such reactions typically proceed with high efficiency and can tolerate a range of functional groups. rsc.org The expected product from the complete hydrogenation of diethyl pyridine-2,4-dicarboxylate would be diethyl piperidine-2,4-dicarboxylate.

The general mechanism for the hydrogenation of pyridines over heterogeneous catalysts involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the resulting piperidine is often influenced by the reaction conditions and the catalyst used, with cis-isomers frequently being the major product in the reduction of multi-substituted pyridines. rsc.org

| Catalyst | Substrate Example | Product | Reaction Conditions | Reference |

| Rh₂O₃ | Dimethyl-piperidine-2,6-dicarboxylate | Dimethyl-piperidine-2,6-dicarboxylate | Mild conditions | rsc.org |

Cycloaddition Reactions and Heterocycle Annulation

The electron-withdrawing nature of the ester groups on the pyridine ring of diethyl pyridine-2,4-dicarboxylate suggests its potential utility as a dienophile in Diels-Alder or hetero-Diels-Alder reactions. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org The presence of two carbonyl functionalities enhances the dienophilic character of the carbon-carbon double bonds within the pyridine ring.

Heterocycle Annulation:

The synthesis of fused heterocyclic systems starting from diethyl pyridine-2,4-dicarboxylate can be envisioned through various synthetic strategies, although specific examples are limited. One potential approach involves the functionalization of the pyridine ring followed by an intramolecular cyclization. For instance, the introduction of a suitable side chain at the 3- or 5-position could enable a subsequent ring-closing reaction to form a fused bicyclic system.

While direct annulation reactions starting from diethyl pyridine-2,4-dicarboxylate are not extensively reported, the synthesis of pyridine-dicarboxylate derivatives as part of larger fused systems is a common strategy in medicinal and materials chemistry. For example, pyridine-2,6-dicarboxylic acid derivatives have been synthesized in one pot from pyruvates and aldehydes, followed by reaction with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. researchgate.net This highlights the importance of the pyridine dicarboxylate scaffold in the construction of more complex molecular architectures.

Coordination Chemistry and Supramolecular Assemblies of Pyridine 2,4 Dicarboxylates

Ligand Design and Metal Complexation Strategies for Diethyl Pyridine-2,4-dicarboxylate

Scientific literature extensively details the coordination chemistry of the pyridine-2,4-dicarboxylic acid linker, but specific examples involving its diethyl ester, Diethyl Pyridine-2,4-dicarboxylate, as a primary ligand are notably scarce. The ester is more commonly used as a synthetic intermediate or as a "prodrug" in biological contexts, which is designed to cross cellular membranes before being hydrolyzed by intracellular esterases into the active dicarboxylate form. raineslab.com This suggests that the ester groups themselves are not optimal for forming robust coordination complexes compared to the anionic carboxylate groups.

Investigation of Chelation Modes and Coordination Geometries

In the rare instances where Diethyl Pyridine-2,4-dicarboxylate might participate in metal complexation without undergoing hydrolysis, its coordination behavior would be fundamentally different from its dicarboxylate analogue. The primary coordination site would be the lone pair of electrons on the pyridine (B92270) nitrogen atom. The carbonyl oxygen atoms of the ester groups are generally poor electron-pair donors and are less likely to engage in strong, stable coordination bonds with metal centers.

Therefore, the anticipated chelation mode would be monodentate, with the ligand binding solely through the pyridine nitrogen. This limits the structural diversity of the resulting complexes. A study on a similar compound, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, showed that it coordinates to copper(II) and silver(I) through its heterocyclic nitrogen atoms, which supports the hypothesis of N-donor coordination for related ester ligands. rsc.org

Formation of Monomeric and Polymeric Metal Complexes

Due to its likely monodentate coordination via the pyridine nitrogen, Diethyl Pyridine-2,4-dicarboxylate would predominantly favor the formation of simple, monomeric metal complexes. It lacks the bridging capability inherent to the dicarboxylate form, which is essential for the construction of extended one-, two-, or three-dimensional polymeric networks. The formation of stable, extended coordination polymers relies on ligands that can bridge multiple metal centers, a role for which the parent pyridine-2,4-dicarboxylate is exceptionally well-suited.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Pyridine-2,4-dicarboxylate Linkers

The deprotonated form of pyridine-2,4-dicarboxylic acid (H₂pdc), the pyridine-2,4-dicarboxylate (pdc²⁻) anion, is a highly effective linker for creating sophisticated coordination polymers and Metal-Organic Frameworks (MOFs). Its ability to act as a multidentate ligand, bridging metal centers through its nitrogen atom and both carboxylate groups, allows for the self-assembly of robust and functional materials.

Hydrothermal and Solvothermal Synthesis of Functional Materials

Hydrothermal and solvothermal synthesis are key techniques for crystallizing coordination polymers and MOFs using the pdc²⁻ linker. These methods employ elevated temperatures and pressures to increase the solubility of reactants and promote the formation of highly ordered, crystalline materials.

A notable family of materials synthesized hydrothermally are the CUK-1 series (CUK stands for Chung-Uk, from Korea University), which have the general formula [M₃(μ₃-OH)₂(2,4-pdc)₂] (where M = Co²⁺, Ni²⁺, or Mg²⁺). researchgate.nettudelft.nl The synthesis of Co-CUK-1, for example, involves the reaction of CoCl₂ with pyridine-2,4-dicarboxylic acid in the presence of excess KOH in water at 200°C. tudelft.nl These forcing conditions are crucial for producing the highly porous and crystalline framework. tudelft.nl

Hydrothermal reactions of the pdc²⁻ anion with various 3d transition metals have yielded a range of structures with different dimensionalities:

With Mn(II) or Fe(II): A dense, three-dimensional polymer with the formula [M(2,4-pdc)] is formed. researchgate.net

With Co(II): Depending on the pH, different structures can be obtained. These range from a zigzag 1D chain polymer, [Co₄(2,4-pdc)₄(OH₂)₁₀], to the highly porous 3D framework of Co-CUK-1. researchgate.net

With Zn(II): A unique coordination material, [Zn₂(μ₂-OH)₂(2,4-pdc)], featuring uncommon zinc hydroxide (B78521) bridging modes has been synthesized. researchgate.net

With Lanthanides (Ln³⁺): The pdc²⁻ linker has been used to create porous lanthanide-based MOFs, which are of interest for their luminescent properties. researchgate.net

Design of Porous Coordination Solids with Specific Sorption Properties

The CUK-1 framework is a prime example of a porous coordination solid designed with specific sorption properties. The structure contains one-dimensional channels that remain intact even after the removal of guest solvent molecules. usf.edu This permanent porosity allows the material to adsorb various gases and vapors.

The dehydrated frameworks of the CUK-1 series have been studied for their ability to adsorb gases and, most notably, water for applications in adsorption-driven heat pumps and chillers. researchgate.nettudelft.nl The material exhibits step-like water adsorption isotherms, indicating a structural transition upon water uptake, and has high hydrothermal stability and facile regeneration. tudelft.nl

Below is a table summarizing the sorption properties of Co-CUK-1.

| Adsorbate | Temperature | Uptake Capacity | Notes |

| Oxygen (O₂) | 87 K | ~150 cm³/g | Adsorption occurs in pores. researchgate.net |

| Carbon Dioxide (CO₂) | 196 K | BET surface area: 630 m²/g | Reversible isotherm. researchgate.net |

| Hydrogen (H₂) | 77 K | ~1.4 wt% | Adsorbed into pores of the dehydrated framework. acs.org |

| Water (H₂O) | 298 K | ~160 cm³/g (0.16 g/g) | Step-like isotherm, promising for heat transformation applications. tudelft.nl |

Functional Properties of Metal-Pyridine-2,4-dicarboxylate Complexes

The combination of the pyridine-2,4-dicarboxylate linker with various metal ions imparts a range of functional properties to the resulting complexes, primarily in magnetism and luminescence.

The magnetic behavior of these materials is highly dependent on the choice of metal ion and the resulting crystal structure, which dictates the distances and angles between metal centers. For instance, the 3D framework [M(2,4-pdc)] (M = Mn, Fe) supports a magnetic exchange lattice, leading to antiferromagnetic ordering. researchgate.net The Fe(II) version also exhibits spin-canting below 6.5 K. researchgate.net A porous 3D cobalt framework, [Co₃(2,4-pydc)₂(μ₃-OH)₂], displays spin-canted antiferromagnetism and undergoes a field-induced spin-flop transition, a property retained even by the dehydrated porous framework. acs.org

Luminescence is another key property, particularly for complexes involving lanthanide or closed-shell metal ions. The pdc²⁻ ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. This is the basis for designing luminescent probes. tandfonline.com Complexes such as [Mg(HPDC)₂(H₂O)₂] and those with Dy(III) have been shown to be luminescent. tandfonline.com The development of lanthanide MOFs using the pdc²⁻ linker is an active area of research for creating new luminescent materials. researchgate.net

The table below highlights some of the functional properties observed in metal-pyridine-2,4-dicarboxylate complexes.

| Compound Formula | Metal Ion | Dimensionality | Functional Property |

| [M(2,4-pdc)] | Mn(II), Fe(II) | 3D | Antiferromagnetic ordering; spin-canting (Fe). researchgate.net |

| [Co₃(μ₃-OH)₂(2,4-pdc)₂] | Co(II) | 3D Porous | Spin-canted antiferromagnetism; spin-flop transition. acs.org |

| [Co₄(2,4-pdc)₄(OH₂)₁₀] | Co(II) | 1D | Dimer-based magnetism. researchgate.net |

| [Mg(HPDC)₂(H₂O)₂] | Mg(II) | 2D | Luminescence. tandfonline.com |

| [Dy(PDC)₂(H₂O)₂]·5H₂O·NH₄ | Dy(III) | 2D | Luminescence. tandfonline.com |

Catalytic Activity in Organic Transformations

Coordination polymers constructed from pyridine-dicarboxylate linkers have demonstrated significant potential as heterogeneous catalysts in various organic transformations. The catalytic activity often arises from the presence of accessible metal centers, basic sites on the ligands, and the porous nature of the frameworks.

One of the most explored applications is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Coordination polymers based on ligands similar to pyridine-2,4-dicarboxylate have shown to be effective catalysts for this reaction. For instance, coordination polymers synthesized from pyridine-2,3-dicarboxylate have been successfully employed as catalysts for the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds. nih.govproquest.com These materials exhibit good to excellent yields and can often be recycled and reused multiple times without a significant loss of catalytic activity. nih.govproquest.com

The catalytic efficiency is influenced by several factors, including the nature of the metal ion, the solvent used, and the reaction temperature. For example, in a study of isostructural 1D coordination polymers of Zn(II), Cd(II), and Co(II) with pyridine-2,3-dicarboxylate, the cadmium-based polymer exhibited the highest catalytic activity for the Knoevenagel condensation. nih.govproquest.com The basicity of the carboxylate oxygen atoms within the coordination polymer framework is thought to play a crucial role in facilitating the deprotonation of the active methylene compound, a key step in the reaction mechanism.

| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Cd(2,3-pdca)(H₂O)₂]n | Benzaldehyde | Malononitrile | Methanol (B129727) | 50 | 98 | nih.govproquest.com |

| [Zn(2,3-pdca)(H₂O)₂]n | Benzaldehyde | Malononitrile | Methanol | 50 | 96 | nih.govproquest.com |

| [Co(2,3-pdca)(H₂O)₂]n | Benzaldehyde | Malononitrile | Methanol | 50 | 95 | nih.govproquest.com |

Magnetic Exchange Interactions in Coordination Polymers

The arrangement of metal ions within a coordination polymer, dictated by the geometry of the organic linker, can lead to interesting magnetic phenomena. The pyridine-2,4-dicarboxylate ligand, with its specific substitution pattern, has been instrumental in creating coordination polymers with notable magnetic exchange interactions between metal centers.

Hydrothermal reactions of the pyridine-2,4-dicarboxylate (2,4-pdc) dianion with various 3d transition metal ions have yielded a series of one-, two-, and three-dimensional coordination polymers. nih.gov A dense 3D polymer, [M(2,4-pdc)] where M is Mn(II) or Fe(II), exhibits a highly connected framework that facilitates three-dimensional magnetic exchange. nih.gov Both the manganese and iron-containing materials undergo antiferromagnetic ordering at low temperatures. nih.gov The iron(II)-containing polymer additionally displays spin-canting behavior below 6.5 K. nih.gov

The reaction of 2,4-pdc with CoCl₂ under similar conditions produces an unusual zigzag chain polymer, [Co₄(2,4-pdc)₄(H₂O)₁₀], where the magnetic behavior is based on isolated Co(II) dimers. nih.gov Furthermore, a nickel(II)-containing analogue, [Ni₃(μ₃-OH)₂(2,4-pdc)₂]·9H₂O, demonstrates weak antiferromagnetic coupling. nih.gov These findings highlight how the choice of the metal ion in conjunction with the pyridine-2,4-dicarboxylate ligand can be used to tune the magnetic properties of the resulting coordination polymers.

| Compound | Metal Ion | Magnetic Behavior | Key Features | Reference |

| [Mn(2,4-pdc)] | Mn(II) | Antiferromagnetic ordering | 3D magnetic exchange lattice | nih.gov |

| [Fe(2,4-pdc)] | Fe(II) | Antiferromagnetic ordering, spin-canting below 6.5 K | 3D magnetic exchange lattice | nih.gov |

| [Co₄(2,4-pdc)₄(H₂O)₁₀] | Co(II) | Modeled as isolated Co(II) dimers | Zigzag chain polymer | nih.gov |

| [Ni₃(μ₃-OH)₂(2,4-pdc)₂]·9H₂O | Ni(II) | Weak antiferromagnetic coupling | Porous 3D material with hydroxide chains | nih.gov |

Luminescence and Photophysical Properties

Coordination polymers and discrete complexes containing pyridine-dicarboxylate ligands, particularly those with lanthanide ions, often exhibit interesting luminescent properties. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.

Lanthanide complexes with pyridine-2,4-dicarboxylic acid (H₂pdc) have been shown to be effective luminescent materials. For example, two isostructural three-dimensional coordination polymers, {[Eu(pdc)(H₂O)₂]·H₂O}n and {[Tb(pdc)(H₂O)₂]·H₂O}n, have been synthesized. libretexts.org The europium complex displays the characteristic red luminescence of the Eu(III) ion, while the terbium complex exhibits the typical bright-green emission of the Tb(III) ion. libretexts.org

The photophysical properties, such as emission wavelengths, lifetimes, and quantum yields, are influenced by the coordination environment of the lanthanide ion and the efficiency of the energy transfer from the ligand. The rigidity of the coordination framework and the absence of quenching species, such as water molecules in close proximity to the metal center, can enhance the luminescence intensity and lifetime. For instance, studies on lanthanide metal-organic frameworks using pyridine-2,4-dicarboxylic acid as a linker have shown that the removal of solvent molecules can lead to an unusual increase in the emission intensity.

| Lanthanide Ion | Emission Color | Key Emission Transitions | Notes | Reference |

| Eu(III) | Red | ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) | The ⁵D₀ → ⁷F₂ transition is often the most intense (hypersensitive). | libretexts.org |

| Tb(III) | Green | ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) | The ⁵D₄ → ⁷F₅ transition is typically the strongest. | libretexts.org |

Biological and Medicinal Chemistry Research Applications of Diethyl Pyridine 2,4 Dicarboxylate

Enzyme Inhibition Mechanisms and Biological Targets

Diethyl pyridine-2,4-dicarboxylate and its parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), have been identified as inhibitors of several key enzymes, demonstrating the potential for therapeutic intervention in a range of physiological and pathological processes.

Prolyl 4-Hydroxylase-Directed Inhibition and Modulation of Procollagen (B1174764) Processing

Research has extensively documented the role of diethyl pyridine-2,4-dicarboxylate as a proinhibitor of prolyl 4-hydroxylase. nih.govmedchemexpress.comlabcompare.com This enzyme is crucial for the post-translational hydroxylation of proline residues in procollagen, a necessary step for the formation of stable collagen triple helices.

In studies using chick-embryo calvaria, which primarily synthesize type I collagen, diethyl pyridine-2,4-dicarboxylate was shown to effectively inhibit prolyl hydroxylation. nih.govnih.gov While its parent compound, 2,4-PDCA, directly inhibits prolyl 4-hydroxylase in vitro, diethyl pyridine-2,4-dicarboxylate itself does not show significant in vitro inhibition. nih.gov However, within the cellular environment of the calvaria, it is readily hydrolyzed to 2,4-PDCA, which then acts as the inhibitor. This makes diethyl pyridine-2,4-dicarboxylate a cell-permeable proinhibitor. nih.govchemicalbook.com

The inhibition of prolyl 4-hydroxylase by the active form of the compound leads to the production of underhydroxylated procollagen. nih.gov This underhydroxylated material is thermally unstable, as evidenced by a lowered "melting" temperature, and is resistant to or acts as a secondary inhibitor of type I procollagen N-proteinase, an enzyme responsible for processing procollagen into mature collagen. nih.govnih.gov Consequently, there is an increase in the accumulation of procollagen type I chains and a decrease in partially processed and mature collagen alpha-chains. nih.govnih.gov Electron microscopy has revealed that this underhydroxylated collagen is retained within the endoplasmic reticulum, leading to its dilation and subsequent degradation by lysosomes. nih.govnih.gov

These findings highlight diethyl pyridine-2,4-dicarboxylate and its active form, 2,4-PDCA, as a significant inhibitor/proinhibitor pair that disrupts both intracellular and extracellular events in collagen formation. nih.govnih.gov

Inhibition of 2-Oxoglutarate Dependent Oxygenases (2OG Oxygenases)

Diethyl pyridine-2,4-dicarboxylate's inhibitory action extends to a broader family of enzymes known as 2-oxoglutarate (2OG) dependent oxygenases. nih.govrsc.org These enzymes play critical roles in various biological processes, including hypoxic sensing, DNA repair, and histone modification. rsc.org The parent compound, 2,4-PDCA, is recognized as a broad-spectrum inhibitor of 2OG oxygenases, acting as a mimic of the co-substrate 2-oxoglutarate. nih.govnih.gov

Research has focused on developing derivatives of 2,4-PDCA to achieve more selective inhibition of specific 2OG oxygenases. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate have been synthesized and tested for their inhibitory activity against human 2OG oxygenases like aspartate/asparagine-β-hydroxylase (AspH) and the JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.govbohrium.com While many of these derivatives were less potent than 2,4-PDCA, some showed increased selectivity for certain enzymes. nih.govbohrium.com

Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 (JMJD5) by Derivatives

A significant area of research has been the development of selective inhibitors for Jumonji-C domain-containing protein 5 (JMJD5), a 2OG-dependent oxygenase implicated in development, circadian rhythms, and cancer. nih.govnih.gov The broad-spectrum inhibitor pyridine-2,4-dicarboxylic acid (2,4-PDCA) is known to inhibit JMJD5. nih.govacs.org

Building on this, studies have shown that 5-aminoalkyl-substituted derivatives of 2,4-PDCA can act as potent and selective inhibitors of human JMJD5. nih.govnih.gov While substitution at the C5 position generally decreased the inhibitory potency against other 2OG oxygenases, the inhibition of JMJD5 remained largely unaffected. nih.govacs.org For example, one derivative, 20c, inhibited JMJD5 with similar potency to the parent compound but was significantly less effective against AspH, thereby reversing the selectivity. nih.govacs.org Crystallographic studies have revealed that the substituent at the C5 position of the pyridine (B92270) ring fits into the substrate-binding pocket of JMJD5, suggesting an induced-fit binding mechanism. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, diethyl pyridine-2,4-dicarboxylate has been shown to influence key cellular signaling pathways, primarily through its effect on the hypoxia-inducible factor (HIF) pathway.

Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Protein

The hypoxia-inducible factor 1-alpha (HIF-1α) is a crucial transcription factor that is rapidly degraded under normal oxygen conditions (normoxia) but stabilized under low oxygen conditions (hypoxia). nih.govnih.gov This stabilization is regulated by prolyl hydroxylase domain (PHD) enzymes, which are 2OG-dependent oxygenases. By inhibiting PHDs, diethyl pyridine-2,4-dicarboxylate can lead to the stabilization of HIF-1α protein even under normoxic conditions. nih.gov

Research has demonstrated that a combination of diethyl pyridine-2,4-dicarboxylate and resveratrol (B1683913) can effectively stabilize the HIF-1α protein in vitro. nih.gov This stabilization is a direct consequence of the inhibition of HIF-α prolyl hydroxylase activity. chemicalbook.com

Transcriptional Regulation of HIF-1α Target Genes

The stabilization of the HIF-1α protein allows it to translocate to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of its target genes. nih.gov This leads to the transcriptional activation of genes involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival. nih.gov

Studies have shown that the stabilization of HIF-1α by the combination of diethyl pyridine-2,4-dicarboxylate and resveratrol results in an increased expression of HIF-1α target genes. nih.gov This synergistic effect on the expression of key genes in the HIF-1α pathway highlights the potential of this compound to modulate cellular responses to hypoxia. nih.gov

Table of Research Findings on Diethyl Pyridine-2,4-dicarboxylate

| Area of Research | Key Finding | Model System |

| Procollagen Processing | Acts as a proinhibitor of prolyl 4-hydroxylase, leading to underhydroxylated and unstable collagen. nih.govnih.gov | Chick-embryo calvaria nih.govnih.gov |

| 2OG Oxygenase Inhibition | The parent compound, 2,4-PDCA, is a broad-spectrum inhibitor. nih.govnih.gov | In vitro enzyme assays nih.gov |

| JMJD5 Inhibition | Derivatives with C5 substitutions show selective inhibition of human JMJD5. nih.govacs.org | In vitro enzyme assays, crystallography nih.govacs.org |

| HIF-1α Stabilization | Stabilizes HIF-1α protein, particularly in combination with resveratrol. nih.gov | In vitro cell culture nih.gov |

| HIF-1α Target Gene Regulation | Increases the expression of HIF-1α target genes. nih.gov | In vitro cell culture nih.gov |

Structure-Activity Relationship (SAR) Studies of Diethyl Pyridine-2,4-dicarboxylate Derivatives for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of Diethyl pyridine-2,4-dicarboxylate, SAR investigations have been crucial in optimizing their potency and selectivity as enzyme inhibitors. The parent diacid, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is recognized as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govacs.org However, broad-spectrum inhibition is often undesirable for therapeutic applications, prompting research into derivatives with more selective activity.

Studies have focused on introducing substituents at various positions on the pyridine ring to achieve selectivity for specific enzymes, such as Jumonji-C domain-containing protein 5 (JMJD5), a 2OG oxygenase. nih.govacs.org Analysis of the crystal structure of JMJD5 bound to 2,4-PDCA revealed a pocket near the C3 position that could accommodate substituents. nih.gov More extensive research has been conducted on derivatives with substitutions at the C5 position. nih.govacs.org

Key findings from SAR studies include:

C5-Substituents: The introduction of 5-aminoalkyl groups on the 2,4-PDCA scaffold results in potent inhibitors of JMJD5. nih.govacs.org Crystallographic analysis shows that this C5 substituent orients into the substrate-binding pocket of the enzyme. acs.org

Steric Bulk and Selectivity: The steric bulk of the C5 substituent is a critical factor for selectivity. For instance, increasing the steric hindrance at this position can reduce the compound's ability to inhibit other related enzymes, such as the factor-inhibiting hypoxia-inducible factor (FIH). This is exemplified by the observation that a derivative with a bulky ortho-cyclopropyl phenyl substituent at C5 is a less potent inhibitor of FIH compared to other C5-substituted derivatives, thereby enhancing its selectivity for JMJD5. nih.govacs.org

Importance of Aromatic Groups: The nature of the substituent group is also vital. A comparison of C3-substituted derivatives showed that a 3-aminobenzyl group (containing a phenyl ring) was more effective for JMJD5 inhibition than a derivative where the phenyl group was replaced by a cyclohexyl group. acs.org

| Derivative Type | Substitution Position | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Aminoalkyl-substituted 2,4-PDCA | C5 | Aminoalkyl side chain | Potent inhibition of JMJD5 enzyme. nih.govacs.org | nih.gov, acs.org |

| Aryl-substituted 2,4-PDCA | C5 | Sterically bulky aryl groups (e.g., ortho-cyclopropyl phenyl) | Increases selectivity for JMJD5 over other oxygenases like FIH. nih.govacs.org | nih.gov, acs.org |

| Aminobenzyl-substituted 2,4-PDCA | C3 | Phenyl group | More efficient JMJD5 inhibition compared to a cyclohexyl group at the same position. acs.org | acs.org |

Mechanisms of Biological Activity in Cellular and Tissue Models

The biological effects of Diethyl pyridine-2,4-dicarboxylate and its derivatives are primarily rooted in their ability to inhibit 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play critical roles in various cellular processes, and their inhibition can modulate key biological pathways.

In vitro studies have been essential in identifying the specific molecular targets of Diethyl pyridine-2,4-dicarboxylate and its analogs. These compounds function as proinhibitors or competitive inhibitors of several key enzymes.

Prolyl 4-Hydroxylase Inhibition: Diethyl pyridine-2,4-dicarboxylate is a potent, cell-permeable proinhibitor of prolyl 4-hydroxylase. medchemexpress.com This enzyme is responsible for the hydroxylation of proline residues on procollagen, a critical step in collagen synthesis. By inhibiting this enzyme, the compound effectively blocks procollagen processing. medchemexpress.com Prolyl hydroxylases also regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α). Inhibition of these enzymes leads to the stabilization of the HIF-1α protein. nih.gov

JMJD5 Inhibition: Derivatives of the parent 2,4-PDCA scaffold have been identified as potent and selective inhibitors of JMJD5. nih.govacs.org These molecules act as competitive inhibitors, binding to the same active site as the 2-oxoglutarate (2OG) co-substrate, thereby preventing the enzyme from carrying out its catalytic function. nih.govacs.org

| Compound | Target Enzyme | Observed Effect | IC50 | Reference |

|---|---|---|---|---|

| Diethyl pyridine-2,4-dicarboxylate | Prolyl 4-hydroxylase | Inhibition of prolyl hydroxylation and procollagen processing. medchemexpress.com Stabilization of HIF-1α protein. nih.gov | Not Reported | medchemexpress.com, nih.gov |

| 3-aminoaryl-substituted 2,4-PDCA derivative (Compound 2) | JMJD5 | Moderate inhibition. nih.gov | ~17.9 µM | nih.gov |

| 5-aminoalkyl-substituted 2,4-PDCA derivatives | JMJD5 | Potent and selective inhibition by competing with 2OG. acs.org | Varies by derivative | acs.org |

To understand the effects of these compounds in a biological context, researchers employ cell-based assays. Diester forms of the inhibitors, such as Diethyl pyridine-2,4-dicarboxylate, are particularly useful for these studies as they are expected to be more cell-permeable. Once inside the cell, they are likely converted by cellular esterases into the active diacid form. acs.org

A study investigating the synergistic effects of Diethyl pyridine-2,4-dicarboxylate and resveratrol used cultured human keratinocytes to probe cellular responses. nih.gov Using Western blot analysis, the combination was shown to effectively stabilize the HIF-1α protein. nih.gov Furthermore, real-time quantitative polymerase chain reaction (RT-qPCR) analysis confirmed that this stabilization led to an increased expression of HIF-1α's target genes. nih.gov

For the more selective JMJD5 inhibitors, cell-based assays have been used to investigate phenotypes associated with the enzyme's function. These studies assess the compounds' effects on cellular processes such as cell viability, progression through the cell cycle, and the fidelity of DNA replication. acs.org

| Assay Type | Cell Line/Model | Compound(s) Used | Observed Cellular Response | Reference |

|---|---|---|---|---|

| Western Blot & RT-qPCR | Human Keratinocytes | Diethyl pyridine-2,4-dicarboxylate and Resveratrol | Stabilization of HIF-1α protein and increased expression of HIF-1α target genes. nih.gov | nih.gov |

| Cell Viability, Cell Cycle, Replication Fidelity Assays | Various Cell Lines | Dimethyl esters of 5-aminoalkyl-substituted 2,4-PDCA derivatives | Induction of phenotypes linked to reduced JMJD5 catalytic activity. acs.org | acs.org |

Pre-clinical investigations in more complex biological systems bridge the gap between cellular effects and physiological outcomes. An early study utilized chick-embryo calvaria, an organ culture model for bone, to demonstrate that Diethyl pyridine-2,4-dicarboxylate effectively inhibits the processing of procollagen, confirming its activity in a tissue context. medchemexpress.com

More recently, the combination of Diethyl pyridine-2,4-dicarboxylate and resveratrol was tested on cultured human hair follicles. This ex vivo model showed that the treatment could protect hair follicle and hair matrix cells from oxidative stress. nih.gov These findings were further substantiated in a randomized clinical study involving female volunteers. The study demonstrated that topical application of a formula containing Diethyl pyridine-2,4-dicarboxylate and resveratrol significantly increased hair density after 1.5 months, linking the molecular mechanism of HIF-1α stabilization to a tangible physiological benefit. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Pyridine 2,4 Dicarboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For diethyl pyridine-2,4-dicarboxylate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of diethyl pyridine-2,4-dicarboxylate provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts due to the electron-withdrawing effects of the nitrogen atom and the two ester groups. The protons of the two ethyl ester groups also show characteristic signals.

A detailed analysis reveals a triplet at approximately 1.4 ppm, corresponding to the methyl (CH₃) protons of the ethyl groups, which are coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet around 4.4 ppm, a result of their coupling with the methyl protons. The protons on the pyridine ring are observed in the downfield region, typically between 7.5 and 9.0 ppm, reflecting their deshielded nature. Specifically, the proton at position 6 of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.4 | Quartet | ~7.1 |

| H-5 (pyridine) | ~7.8 | d | ~4.8 |

| H-3 (pyridine) | ~8.3 | d | ~1.6 |

| H-6 (pyridine) | ~8.9 | d | ~4.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of diethyl pyridine-2,4-dicarboxylate. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the two ester groups are typically found in the most downfield region of the spectrum, usually between 164 and 166 ppm.

The carbon atoms of the pyridine ring resonate in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atom and the ester substituents. The methylene and methyl carbons of the ethyl groups appear in the upfield region of the spectrum, with the methylene carbons resonating at a lower field than the methyl carbons due to their proximity to the electronegative oxygen atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~14.2 |

| CH₂ (ethyl) | ~62.5 |

| C-3 (pyridine) | ~125.1 |

| C-5 (pyridine) | ~128.4 |

| C-4 (pyridine) | ~139.8 |

| C-2 (pyridine) | ~148.5 |

| C-6 (pyridine) | ~152.7 |

| C=O (ester at C-2) | ~164.8 |

| C=O (ester at C-4) | ~165.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For diethyl pyridine-2,4-dicarboxylate, this technique confirms the coupling between the methyl and methylene protons of the ethyl groups and also helps to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is instrumental in assigning the carbon signals based on the already established proton assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.